molecular formula C11H16O3 B8445240 2-Carbethoxy-2-allylcyclopentanone

2-Carbethoxy-2-allylcyclopentanone

Cat. No.: B8445240
M. Wt: 196.24 g/mol
InChI Key: HMHXLPLTOMZUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbethoxy-2-allylcyclopentanone is a high-value chemical building block designed for advanced organic synthesis, particularly in the construction of complex natural product frameworks. Its structure features two highly versatile functional groups—a ketone and an ester on the same carbon atom and a terminal allyl group—that provide multiple handles for chemical manipulation. This makes it a strategic precursor for carbon-carbon bond-forming reactions, enabling the rapid assembly of intricate molecular architectures. Compounds with similar cyclopentanone backbones functionalized with allyl groups are recognized as crucial intermediates in synthetic methodologies, including palladium-catalyzed allylic alkylations and [2+2] cycloaddition reactions for constructing cyclobutane rings, which are core structures in various bioactive natural products . The presence of both an ester and a ketone allows for enolate formation and subsequent alkylation, making it a key substrate for ring-forming reactions and the synthesis of prostaglandin analogues and terpenoids. Researchers can leverage this compound to explore new synthetic pathways in medicinal chemistry and drug discovery, especially for developing molecules with potential immunosuppressant, antifungal, or cytotoxic activities . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 2-oxo-1-prop-2-enylcyclopentane-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-3-7-11(10(13)14-4-2)8-5-6-9(11)12/h3H,1,4-8H2,2H3

InChI Key

HMHXLPLTOMZUKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CC=C

Origin of Product

United States

Retrosynthetic Analysis and Strategic Importance of the 2 Carbethoxy 2 Allylcyclopentanone Scaffold

Retrosynthetic analysis, a technique that deconstructs a target molecule into simpler, commercially available precursors, reveals the strategic importance of the 2-Carbethoxy-2-allylcyclopentanone scaffold. The most logical disconnections involve breaking the bonds formed during its synthesis.

A primary disconnection breaks the carbon-allyl bond at the α-position. This points to 2-carbethoxycyclopentanone and an allyl halide (e.g., allyl bromide) as the immediate precursors. libretexts.org This step highlights the role of 2-carbethoxycyclopentanone as a nucleophile, specifically its enolate form, in a classic alkylation reaction. libretexts.org

A further retrosynthetic step involves the disconnection of the cyclopentanone (B42830) ring itself. The β-keto ester functionality is a hallmark of the Dieckmann condensation , an intramolecular version of the Claisen condensation. wikipedia.orgorganicchemistrytutor.comfiveable.me This disconnection breaks the bond between the α-carbon and the carbonyl carbon, leading back to a linear 1,6-diester, diethyl adipate (B1204190) . organicchemistrytutor.com

This two-step retrosynthetic pathway (Figure 1) underscores the strategic value of the target molecule. It serves as a bridge, linking simple, linear starting materials to complex, functionalized cyclic systems. The allyl group is a particularly valuable "handle" for further synthesis. Its double bond can participate in a wide array of reactions, including oxidation, reduction, cycloadditions, and transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more elaborate molecular frameworks. wikipedia.orgorganic-chemistry.org The presence of the ketone and ester groups provides additional sites for modification, making this scaffold a central hub for divergent synthetic strategies.

Figure 1: Retrosynthetic analysis of this compound, showing disconnection back to diethyl adipate and an allyl halide.
Figure 1: Retrosynthetic analysis of this compound.

Historical Development of Synthetic Routes to Functionalized Cyclopentanone Derivatives

The synthesis of functionalized cyclopentanones has been a subject of extensive research, with methods evolving from classical cyclizations to modern catalytic strategies.

Historically, the Dieckmann condensation , first reported by Walter Dieckmann in the late 19th and early 20th centuries, has been a cornerstone for the synthesis of cyclic β-keto esters like 2-carbethoxycyclopentanone. wikipedia.orgcore.ac.uk This reaction involves the intramolecular condensation of a diester, such as diethyl adipate (B1204190), in the presence of a strong base like sodium ethoxide to form the five-membered ring. wikipedia.orgorganicchemistrytutor.com

Another classical approach is the ketonic decarboxylation of dicarboxylic acids, such as adipic acid, at high temperatures, often with a catalyst like barium hydroxide (B78521), to produce the parent cyclopentanone (B42830). organic-chemistry.org Functionalization would then be carried out in subsequent steps.

More contemporary methods have focused on increasing efficiency, selectivity, and functional group tolerance. Key developments include:

The Nazarov Cyclization : This is a powerful method for synthesizing cyclopentenones from divinyl ketones, typically catalyzed by a Lewis acid or protic acid. organic-chemistry.orgwikipedia.orgnumberanalytics.com The reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation intermediate. wikipedia.orgnumberanalytics.com

The Pauson-Khand Reaction : This [2+2+1] cycloaddition reaction combines an alkene, an alkyne, and carbon monoxide, usually mediated by a cobalt-carbonyl complex, to form a cyclopentenone. wikipedia.orgjk-sci.comlibretexts.orgorganic-chemistry.orgtcichemicals.com The intramolecular version of this reaction is particularly powerful for creating fused bicyclic systems. wikipedia.org

Palladium-Catalyzed Reactions : Modern organometallic chemistry has introduced a variety of palladium-catalyzed reactions. For instance, palladium-catalyzed decarboxylative allylic alkylation of β-keto esters provides a direct route to α-allyl ketones. nih.gov This approach can be rendered enantioselective through the use of chiral ligands. caltech.edu

These modern methods offer milder reaction conditions and greater control over stereochemistry, significantly expanding the toolkit for accessing complex and diversely functionalized cyclopentanone derivatives. acs.org

Chemical Transformations and Mechanistic Investigations of 2 Carbethoxy 2 Allylcyclopentanone

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in 2-carbethoxy-2-allylcyclopentanone is a primary site for nucleophilic attack, leading to a range of reduction and addition products. The stereochemical course of these reactions is of significant interest, as it can be influenced by the nature of the reducing agent and the inherent chirality of the starting material.

Diastereoselective Reduction of the β-Ketoester System

The reduction of the ketone in this compound can lead to the formation of diastereomeric alcohols. The control of this diastereoselectivity is a key challenge and has been the subject of detailed investigation.

The choice of reducing agent plays a pivotal role in the diastereoselective reduction of the β-ketoester system in this compound. Both chemical and biological reducing agents have been employed, each exhibiting distinct stereochemical preferences.

Complex metal hydrides, such as sodium borohydride (B1222165), are commonly used for the reduction of ketones. However, the stereoselectivity of these reductions can be significantly enhanced by the use of additives or more sterically demanding borohydride reagents. For instance, the reduction of α-allyl-substituted β-keto esters with sodium tetrahydridoborate in the presence of manganese(II) chloride has been shown to afford the corresponding syn-isomeric alcohols quantitatively. In contrast, the use of a bulkier reducing agent like L-selectride (lithium tri-sec-butylborohydride) can lead to the formation of the anti-isomeric alcohols, albeit with lower chemoselectivity.

Biocatalytic reductions offer a powerful alternative for achieving high stereoselectivity. The enantioselective reduction of 2-allyl-2-carboethoxy-cyclopentanone has been successfully accomplished using baker's yeast (Saccharomyces cerevisiae) in the presence of copper(II) oxide. nih.gov This biocatalytic approach yields the (+)-2-allyl-2-carboethoxy-cyclopentanol derivative with an enantiomeric excess greater than 99%. nih.gov This method provides a valuable route to chiral functionalized cyclopentanol (B49286) derivatives. nih.gov

The following table summarizes the influence of different reducing agents on the stereochemical outcome of the reduction of this compound and related α-allyl β-ketoesters.

Reducing AgentAdditive/ConditionsMajor DiastereomerEnantiomeric Excess (ee)
Sodium TetrahydridoborateMnCl₂syn-
L-SelectrideAnhydrous THFanti-
Baker's YeastCuO(+)-alcohol>99% nih.gov

The stereochemical outcome of the reduction of this compound is governed by a combination of steric and electronic factors, which can be rationalized by models such as Cram's rule of asymmetric induction, including chelation-controlled and Felkin-Ahn models.

In reductions with metal hydrides, the formation of a chelate between the metal cation and the carbonyl oxygen and the ester carbonyl oxygen can lock the conformation of the molecule, leading to a preferential attack of the hydride from the less hindered face. For example, the high syn-selectivity observed with sodium borohydride and MnCl₂ can be attributed to the formation of a rigid chelate involving the manganese ion. This chelation forces the hydride to attack from the face opposite to the allyl group, resulting in the syn-diol.

Conversely, when bulky, non-chelating reducing agents like L-selectride are used, the reaction is likely under steric control, following the Felkin-Ahn model. In this model, the largest group at the α-carbon (the carbethoxy group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks from the less hindered side, which in this case would lead to the anti-isomer.

In the case of biocatalytic reductions with baker's yeast, the high enantioselectivity is a direct consequence of the enzymatic reaction mechanism. nih.gov The substrate, this compound, binds to the chiral active site of an oxidoreductase enzyme within the yeast in a specific orientation. nih.gov This precise positioning ensures that the hydride transfer from the enzyme's cofactor (e.g., NADH) occurs to only one face of the ketone carbonyl, leading to the formation of a single enantiomer of the alcohol product. nih.gov

Nucleophilic Additions and Condensation Reactions

The enolizable α-hydrogen in this compound allows for its deprotonation to form a nucleophilic enolate. This enolate can then participate in various nucleophilic addition and condensation reactions, enabling the formation of new carbon-carbon bonds at the α-position.

The reaction of ethyl 2-oxocyclopentanecarboxylate with various electrophiles in the presence of a base demonstrates the nucleophilic character of the α-carbon. stackexchange.com For instance, alkylation with alkyl halides can be achieved after deprotonation with a suitable base like potassium hydroxide (B78521) in a polar aprotic solvent such as dimethylformamide (DMF). stackexchange.com The resulting enolate attacks the alkyl halide in an SN2 fashion. stackexchange.com

Condensation reactions, such as the aldol (B89426) condensation, are also possible. iitk.ac.inlibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com The enolate of this compound can add to the carbonyl group of an aldehyde or another ketone, forming a β-hydroxy carbonyl compound. iitk.ac.inlibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone. libretexts.org The success of these mixed aldol reactions often depends on the relative reactivity of the carbonyl compounds. libretexts.org

Transformations Involving the Carbethoxy Ester Group

The carbethoxy group of this compound is susceptible to a variety of transformations, including hydrolysis, transesterification, and decarboxylation, which are characteristic reactions of esters, particularly β-ketoesters.

Hydrolysis, Transesterification, and Decarboxylation Pathways

The ester functionality can be readily modified under both acidic and basic conditions. Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved by treatment with aqueous acid or base. stackexchange.com

Transesterification, the conversion of one ester to another, is a valuable transformation for modifying the properties of the molecule. nih.govmasterorganicchemistry.com This reaction can be catalyzed by acids or bases and typically involves reacting the ester with an excess of the desired alcohol. nih.govmasterorganicchemistry.com For β-keto esters like this compound, transesterification can be achieved with a variety of alcohols, including unsaturated alcohols like allyl alcohol, often with high yields. nih.gov The reaction likely proceeds through an enol intermediate, which is stabilized by chelation. nih.gov

Intramolecular Cyclization Reactions Involving the Ester

Intramolecular cyclization of this compound can be induced under specific conditions, leading to the formation of lactones. This transformation typically involves the nucleophilic attack of the enolate, generated at the α-carbon, onto the carbonyl group of the ester. The reaction is often facilitated by a base, which deprotonates the α-carbon, followed by an intramolecular nucleophilic acyl substitution.

The process begins with the formation of an enolate. The lone pair of electrons on the oxygen of the hydroxyl group then attacks the carbonyl carbon of the carboxylic acid. youtube.com This is followed by the collapse of the tetrahedral intermediate, which expels the ethoxide leaving group, resulting in the formation of a bicyclic γ-lactone. The stability of the resulting five-membered lactone ring is a significant driving force for this reaction.

Reactant Reagents Product Description
This compoundBase (e.g., NaOEt), HeatBicyclic γ-lactoneIntramolecular cyclization via nucleophilic acyl substitution.

This table showcases a representative intramolecular cyclization reaction.

Reactions of the Allyl Moiety

The allyl group of this compound is a versatile handle for a variety of chemical transformations, including electrophilic additions, cycloadditions, and transition metal-catalyzed reactions.

The double bond of the allyl group is susceptible to electrophilic attack. wikipedia.orglasalle.edulibretexts.org In an electrophilic addition reaction, an electrophile (E+) reacts with the electron-rich π-bond of the alkene, leading to the formation of a carbocation intermediate. wikipedia.orglibretexts.org This intermediate is then attacked by a nucleophile (Nu-) to give the final addition product. wikipedia.org The regioselectivity of this addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. wikipedia.org

Cycloaddition reactions, such as the [2+2] and [4+2] cycloadditions, represent another class of transformations involving the allyl group. libretexts.orgresearchgate.net These reactions are concerted processes that form a cyclic product through the reorganization of π-electrons. libretexts.org For instance, a [2+2] cycloaddition with an alkene can yield a cyclobutane (B1203170) ring, while a Diels-Alder reaction ([4+2] cycloaddition) with a conjugated diene can form a six-membered ring. libretexts.orgresearchgate.net The stereochemistry of the reactants is often retained in the product due to the concerted nature of the mechanism. libretexts.org

Reaction Type Reagents Product Type Mechanism Highlights
Electrophilic AdditionHX (e.g., HBr, HCl)Halogenated cyclopentanone (B42830)Formation of a carbocation intermediate, follows Markovnikov's rule. wikipedia.org
[2+2] CycloadditionAlkene, UV lightCyclobutane-fused cyclopentanoneConcerted reaction involving the π-electrons of the two alkenes. libretexts.org
[4+2] Cycloaddition (Diels-Alder)Conjugated DieneCyclohexene-fused cyclopentanoneConcerted [4+2] reaction to form a six-membered ring. libretexts.org

This table summarizes key electrophilic addition and cycloaddition reactions of the allyl group.

Transition metal catalysis opens up a vast landscape of synthetic possibilities for the allyl group in this compound.

Tandem reactions that combine multiple bond-forming events in a single operation are highly efficient. A notable example is the tandem hydroformylation/aldol addition sequence. In the presence of a suitable catalyst, such as a rhodium complex, the allyl group can undergo hydroformylation to generate an aldehyde intermediate. This aldehyde can then participate in an intramolecular aldol addition with the enolizable ketone of the cyclopentanone ring, leading to the formation of a bicyclic product containing a hydroxyl group.

Palladium catalysis is particularly effective for functionalizing allylic systems. nih.govnih.gov The palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclopentanones is a powerful method for constructing all-carbon quaternary centers. nih.govcaltech.edu This reaction has been successfully applied to substrates similar to this compound, often employing electronically modified phosphinooxazoline (PHOX) ligands. caltech.edu In these transformations, a palladium(0) catalyst reacts with the allylic system to form a π-allylpalladium intermediate. This intermediate can then be attacked by a nucleophile, leading to the formation of a new carbon-carbon bond. nih.govcaltech.edu The reaction can be highly stereoselective, with the stereochemistry of the product being controlled by the chiral ligand. caltech.edu Furthermore, palladium catalysts can also mediate rearrangements of the allyl group.

Catalyst System Ligand Yield (%) Enantiomeric Excess (ee, %) Reference
Pd(0)(S)-(p-CF3)3-t-BuPHOXup to >99up to 94 nih.govcaltech.edu

This table presents data for the palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclopentanones, a reaction class relevant to this compound.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. organic-chemistry.orgwikipedia.org While this compound itself does not have the required diene structure for a standard RCM reaction, its derivatives can be designed to undergo this transformation. For instance, if another alkenyl chain is introduced into the molecule, RCM can be employed to construct a new ring system. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts. organic-chemistry.org The mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release an alkene byproduct (often ethylene) and form the desired cyclic product. wikipedia.org The efficiency and stereoselectivity of RCM can be influenced by the choice of catalyst and the substitution pattern of the diene. organic-chemistry.org

Catalyst Type Common Examples Key Feature
Grubbs' CatalystsFirst, Second, and Third GenerationHigh functional group tolerance. organic-chemistry.org
Hoveyda-Grubbs CatalystsFirst and Second GenerationEnhanced stability and recyclability.
Schrock's CatalystsMolybdenum or Tungsten-basedHigh activity, but more sensitive to air and moisture.

This table provides an overview of common catalysts used in ring-closing metathesis.

Transition Metal-Catalyzed Transformations

Detailed Mechanistic Elucidation Studies

The elucidation of reaction mechanisms for compounds like this compound is a multi-faceted endeavor that combines real-time observation of reacting species with theoretical modeling to build a complete picture of the transformation process.

Spectroscopic Monitoring of Reaction Pathways (e.g., in situ NMR)

The direct observation of a chemical reaction as it occurs is one of the most powerful tools for mechanistic investigation. In situ (from the Latin for "in position") spectroscopy allows researchers to monitor the concentrations of reactants, intermediates, and products over time without disturbing the reaction system. wiley.com

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for this purpose. wiley.com By placing the reaction mixture directly in the NMR spectrometer, often in specially designed high-pressure or variable-temperature tubes, chemists can acquire spectra at regular intervals. wiley.com This technique can provide crucial information about the structure and lifespan of transient species, such as the enolates formed from this compound, which are key intermediates in many of its reactions. rsc.org

For a typical reaction, such as a base-mediated alkylation or a condensation reaction, one would expect to observe the gradual disappearance of the starting material's characteristic NMR signals and the concurrent appearance of signals for the product(s). Crucially, in situ NMR can also capture the fleeting signals of reaction intermediates that may not be detectable by conventional ex-situ analysis of quenched reaction aliquots. wiley.com For instance, the formation of an enolate intermediate would be indicated by the disappearance of the α-proton signal and a shift in the resonance of the vinylic and carbonyl carbons in the ¹³C NMR spectrum.

Table 1: Illustrative ¹H NMR Chemical Shift Changes During a Monitored Reaction of a Cyclopentanone Derivative

Proton Type Reactant (Ketone) Intermediate (Enolate) Product
α-proton~2.0-2.5 ppmAbsentVaries with product structure
Allylic protons~2.4 ppm (adjacent to C=O)Shifted upfield or downfield depending on geometryVaries with product structure
Vinylic protons (allyl group)~4.9-5.8 ppmLargely unaffectedVaries with product structure
Methylene (B1212753) protons (ring)~1.8-2.3 ppmShiftedVaries with product structure

Note: This table is illustrative, based on general principles of NMR spectroscopy for ketones and related compounds. oregonstate.edu Actual chemical shifts would need to be determined experimentally.

Computational Chemistry and Quantum Mechanical Calculations in Reaction Mechanism Elucidation

Computational chemistry provides a powerful complement to experimental studies by modeling reaction pathways at the molecular level. numberanalytics.com Using methods derived from quantum mechanics, such as Density Functional Theory (DFT), researchers can calculate the geometric structures and potential energies of reactants, intermediates, transition states, and products. numberanalytics.com

This process allows for the construction of a detailed potential energy surface for a given reaction. The calculated activation energies (the energy barriers for the reaction) can predict reaction rates and identify the rate-determining step. acs.org Furthermore, the computed geometries of transition states offer a snapshot of the bond-breaking and bond-forming processes, providing insights that are often impossible to obtain through experiment alone. numberanalytics.com

For a reaction involving this compound, computational studies could be used to:

Determine the relative stabilities of different possible enolate intermediates.

Model the transition state for nucleophilic attack on the carbonyl carbon.

Calculate the energy barriers for competing reaction pathways, thereby predicting the likely product distribution under various conditions. researchgate.net

Table 2: Hypothetical Calculated Energy Profile for a Competing Reaction Pathway

Species Parameter Pathway A Pathway B
Transition State 1Activation Energy (Ea)15 kcal/mol20 kcal/mol
IntermediateRelative Energy (ΔE)-5 kcal/mol-2 kcal/mol
Transition State 2Activation Energy (Ea)10 kcal/mol8 kcal/mol
ProductReaction Enthalpy (ΔH)-25 kcal/mol-30 kcal/mol

Kinetic and Thermodynamic Considerations in Reaction Control

Many reactions can proceed through multiple pathways to yield different products. The distribution of these products is often dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At low temperatures, with short reaction times, or using a strong, sterically hindered base, the major product is the one that is formed the fastest. libretexts.orglibretexts.org This "kinetic product" results from the reaction pathway with the lowest activation energy. wikipedia.org

In the context of ketones, this principle is most famously demonstrated in the formation of enolates from unsymmetrical ketones. libretexts.org For a molecule like 2-ethylcyclopentanone, a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) will preferentially remove the more accessible, less-hindered proton, leading to the kinetic enolate. libretexts.org Conversely, a smaller base like potassium hydride (KH) at room temperature allows for equilibrium to be reached, favoring the formation of the more stable, more substituted thermodynamic enolate. libretexts.org

While this compound itself does not have an α-proton on the substituted carbon to form different enolates, its reactions (e.g., subsequent transformations of the allyl group or reactions involving the ester) could present scenarios where kinetic versus thermodynamic control determines the outcome. For example, in a potential intramolecular cyclization, different ring sizes could be formed, with one being kinetically favored and another being thermodynamically more stable.

Table 3: Conditions Influencing Kinetic vs. Thermodynamic Control in Ketone Reactions

Condition Kinetic Control Thermodynamic Control
Temperature Low (e.g., -78 °C)High (e.g., Room Temperature or higher)
Base Strong, sterically hindered (e.g., LDA)Weaker or smaller base that allows for equilibrium (e.g., KH, NaOEt)
Reaction Time ShortLong
Resulting Product Formed fastest (lowest activation energy)Most stable (lowest Gibbs free energy)

Source: Based on principles outlined in organic chemistry literature. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Strategic Utility of 2 Carbethoxy 2 Allylcyclopentanone in Advanced Organic Synthesis

Construction of Polycyclic Architectures

The dense functionalization of 2-Carbethoxy-2-allylcyclopentanone makes it an ideal starting point for the synthesis of various polycyclic systems. The presence of the ketone, ester, and alkene moieties within a cyclic framework allows for a range of intramolecular reactions to forge new rings, leading to spirocyclic, bridged, and fused bicyclic architectures.

Synthesis of Spirocyclic Systems (e.g., Spiro Ketolactones, Hydroxy-Spiroalkanones)

The generation of spirocyclic systems from this compound can be envisioned through a sequence of reactions that create a new ring fused at the C2 carbon.

Spiro Ketolactones: The synthesis of spiro ketolactones can be approached through the transformation of the allyl group into a carboxylic acid equivalent, followed by intramolecular lactonization.

StepReactionReagents and ConditionsIntermediate/Product
1Oxidative Cleavage1. OsO₄ (cat.), NaIO₄2. Oxidation (e.g., PCC, Jones)2-Carbethoxy-2-(carboxymethyl)cyclopentanone
2Intramolecular LactonizationAcid or base catalysis, heatSpiro[4.4]nonane-1,6-dione-2-oxa-7-one

This sequence leverages the reactivity of the allyl double bond, which upon oxidative cleavage yields a carboxylic acid. Subsequent intramolecular esterification with the existing carbethoxy group, or hydrolysis of the ester followed by lactonization with the newly formed carboxylic acid, would lead to the formation of a spirocyclic lactone.

Hydroxy-Spiroalkanones: The synthesis of hydroxy-spiroalkanones can be achieved by utilizing the allyl group as a precursor for an intramolecular aldol-type reaction.

StepReactionReagents and ConditionsIntermediate/Product
1Hydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOH2-Carbethoxy-2-(3-hydroxypropyl)cyclopentanone
2Intramolecular Aldol (B89426) CondensationBase (e.g., LDA, NaH)Hydroxy-spiro[4.5]decanone derivative

In this pathway, the terminal carbon of the allyl group is hydroxylated. Subsequent deprotonation of the α-carbon of the ester can initiate an intramolecular aldol addition to the ketone, forming a six-membered ring spiro-fused to the cyclopentanone (B42830). The resulting product would be a hydroxy-spiroalkanone.

Formation of Bridged and Fused Bicyclic Frameworks

The construction of bridged and fused bicyclic frameworks from this compound involves intramolecular reactions that connect the allyl chain to other positions on the cyclopentanone ring.

Fused Bicyclic Frameworks: Intramolecular Michael additions can lead to the formation of fused ring systems.

StepReactionReagents and ConditionsIntermediate/Product
1Isomerization of Allyl GroupTransition metal catalyst (e.g., Rh(I))2-Carbethoxy-2-(prop-1-enyl)cyclopentanone
2Intramolecular Michael AdditionBase (e.g., NaOEt)Bicyclo[3.3.0]octanone derivative

By first isomerizing the allyl group to a conjugated propenyl group, an intramolecular Michael addition can be triggered. The enolate of the cyclopentanone can attack the β-carbon of the propenyl group, leading to the formation of a new five-membered ring fused to the original cyclopentanone, resulting in a bicyclo[3.3.0]octane skeleton.

Bridged Bicyclic Frameworks: Intramolecular radical cyclization presents a powerful strategy for the synthesis of bridged systems.

StepReactionReagents and ConditionsIntermediate/Product
1Radical InitiationBu₃SnH, AIBN (cat.)Bicyclo[2.2.1]heptanone derivative

Treatment of a suitably functionalized derivative of this compound, for instance, a derivative where a radical precursor is installed on the allyl chain, with a radical initiator like AIBN and a mediator such as tributyltin hydride, can initiate an intramolecular cyclization. The radical can attack the cyclopentanone ring at a remote position, forming a bridge and leading to a bicyclo[2.2.1]heptane or related bridged system.

Synthesis of Macrocyclic and Ring-Expanded Systems

The strategic placement of functional groups in this compound also allows for its use in the synthesis of larger ring systems through fragmentation and ring-enlargement pathways.

Fragmentation-Rearrangement Pathways

Gro-b-type fragmentation reactions can be employed to cleave the cyclopentanone ring and generate linear precursors for macrocyclization.

StepReactionReagents and ConditionsIntermediate/Product
1Reduction of KetoneNaBH₄, CeCl₃1-Hydroxy-2-carbethoxy-2-allylcyclopentane
2Mesylation/TosylationMsCl or TsCl, pyridine (B92270)Corresponding mesylate or tosylate
3Grob FragmentationBase (e.g., DBU)Linear diene ester

Reduction of the ketone to a hydroxyl group, followed by its conversion to a good leaving group (e.g., mesylate or tosylate), sets the stage for a base-induced Grob fragmentation. This would lead to the cleavage of the C1-C2 and C5-C1 bonds of the cyclopentane (B165970) ring, resulting in a linear diene ester, which can then be a substrate for macrocyclization reactions.

Ring-Enlargement Methodologies

Ring expansion of the cyclopentanone core can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement.

StepReactionReagents and ConditionsIntermediate/Product
1Cyanohydrin FormationTMSCN, KCN/18-crown-6Cyanohydrin derivative
2Reduction of NitrileLiAlH₄Amino alcohol
3Diazotization and RearrangementNaNO₂, HClRing-expanded cyclohexanone (B45756) derivative

This sequence involves the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to an amine. Treatment with nitrous acid generates a diazonium salt, which can undergo a rearrangement with concomitant ring expansion of the cyclopentanone to a cyclohexanone.

Applications in the Total Synthesis of Complex Natural Products and Analogues

While direct and named applications of this compound in total synthesis are not prominently featured in the literature under its explicit name, the strategic principles outlined above are fundamental to the synthesis of numerous complex natural products. The allylated β-keto ester motif is a common feature in retrosynthetic analyses of various natural products containing polycyclic, spirocyclic, and macrocyclic frameworks.

The utility of building blocks structurally analogous to this compound is evident in the synthesis of terpenes, steroids, and alkaloids. For instance, the construction of the core of certain sesquiterpenes often involves intramolecular cyclizations of functionalized cyclopentane or cyclohexane (B81311) derivatives bearing allyl or related side chains. The ability to form both C-C and C-heteroatom bonds in a stereocontrolled manner from such precursors is a cornerstone of modern synthetic strategy.

Design and Synthesis of Privileged Scaffolds and Chemical Libraries

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in the design of novel therapeutic agents. The strategic use of such scaffolds allows for the creation of chemical libraries populated with compounds that have a higher probability of exhibiting biological activity. This compound, with its versatile functionalities, represents a promising starting material for the construction of diverse and complex molecular architectures, including a variety of privileged scaffolds. Its cyclopentanone core, combined with a reactive allyl group and a carbethoxy moiety, provides multiple points for chemical modification and elaboration, enabling the synthesis of a wide array of heterocyclic and polycyclic systems.

The cyclopentane ring system itself is a common feature in many natural products and pharmacologically active compounds. The presence of the allyl and keto-ester functionalities in this compound opens avenues for a range of synthetic transformations, including but not limited to intramolecular cyclizations, multi-component reactions, and various annulation strategies to construct fused and spirocyclic ring systems. These transformations can lead to the generation of novel scaffolds that can be further functionalized to produce extensive chemical libraries for high-throughput screening.

The development of chemical libraries from a single, versatile starting material like this compound is a key strategy in modern drug discovery. nih.gov By systematically introducing a variety of building blocks at different positions of the scaffold, a large number of structurally diverse molecules can be rapidly synthesized. This approach, often referred to as combinatorial chemistry, significantly accelerates the process of identifying new hit and lead compounds. nih.gov

Synthesis of Fused Heterocyclic Scaffolds

The reactive functionalities of this compound can be exploited to construct a variety of fused heterocyclic scaffolds. For instance, the ketone and ester groups can participate in condensation reactions with dinucleophiles to form fused pyrimidines, pyridines, or other heterocyclic systems. The allyl group can be functionalized through methods such as ozonolysis followed by reductive amination or used in ring-closing metathesis reactions to create additional rings.

A hypothetical synthetic route towards a fused dihydropyridine (B1217469) scaffold, a known privileged structure, could involve the initial functionalization of the allyl group, followed by a Hantzsch-like pyridine synthesis.

Table 1: Hypothetical Library of Fused Dihydropyridine Derivatives

Compound IDR1R2R3
FDP-001 PhenylMethylH
FDP-002 4-ChlorophenylEthylH
FDP-003 2-ThienylMethylCN
FDP-004 3-PyridylPropylCO2Et

This table represents a hypothetical library to illustrate the diversification potential.

Construction of Spirocyclic Scaffolds

Spirocycles, which contain two rings connected by a single common atom, are another important class of privileged scaffolds due to their rigid, three-dimensional structures. The quaternary carbon atom of this compound makes it an ideal precursor for the synthesis of spirocyclic compounds. The cyclopentanone ring can serve as one of the rings in the spiro system, while the second ring can be constructed through reactions involving the allyl and keto-ester groups.

For example, a tandem reaction involving the functionalization of the allyl group and subsequent intramolecular cyclization could lead to the formation of spiro-heterocycles.

Table 2: Representative Spirocyclic Scaffolds from this compound

Scaffold TypeHeterocyclic RingPotential Biological Relevance
Spiro-oxindoleOxindoleKinase inhibition, anticancer
Spiro-hydantoinHydantoinAnticonvulsant, antiarrhythmic
Spiro-pyrrolidinePyrrolidineCNS disorders, antiviral

This table illustrates potential spirocyclic scaffolds that could be targeted.

Application in Multi-Component Reactions for Library Generation

Multi-component reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The functionalities within this compound make it a suitable substrate for various MCRs. For instance, the ketone could participate in a Biginelli or Ugi reaction, leading to the formation of diverse heterocyclic libraries.

Table 3: Potential Multi-Component Reactions and Resulting Scaffolds

MCR NameKey Reactants with Target CompoundResulting Scaffold
Biginelli ReactionUrea, AldehydeDihydropyrimidinone
Ugi ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino carboxamide
Passerini ReactionIsocyanide, Carboxylic Acidα-Acyloxy carboxamide

This table outlines the potential for generating diverse scaffolds through MCRs.

Analytical and Spectroscopic Methodologies for Structural and Stereochemical Assignment in Derivatives of 2 Carbethoxy 2 Allylcyclopentanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic compounds. For derivatives of 2-carbethoxy-2-allylcyclopentanone, which can possess multiple stereocenters, advanced NMR techniques are crucial for unambiguously determining their relative and absolute configurations.

One-dimensional NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each atom. For the parent compound, ethyl 2-oxocyclopentanecarboxylate, characteristic signals in the ¹H NMR spectrum reveal the presence of the ethyl ester and the cyclopentanone (B42830) ring protons. Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon, the ester carbonyl, and the various methylene (B1212753) and methine carbons within the molecule.

However, to unravel the complex stereochemistry, two-dimensional (2D) NMR experiments are essential. These include:

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, establishing the connectivity of atoms within the molecule. For a derivative of this compound, COSY would reveal the coupling network between the protons on the cyclopentanone ring and the allyl group, helping to trace the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This provides a direct link between the proton and carbon skeletons of the molecule, aiding in the assignment of all carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons, such as the C2-carbon of this compound, and for connecting different spin systems within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This is invaluable for determining the relative stereochemistry of substituents on the cyclopentanone ring. For instance, the presence of a NOE between a proton on the allyl group and a specific proton on the cyclopentanone ring can define their relative orientation (cis or trans).

By combining the information from these advanced NMR experiments, a comprehensive three-dimensional picture of the molecule can be constructed, allowing for the confident assignment of its stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Cyclopentanone Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC CorrelationsKey NOESY Correlations
H-32.10-2.25 (m)38.5H-4, H-5C-2, C-4, C-5H-4, Allyl-H
H-41.80-1.95 (m)25.2H-3, H-5C-3, C-5H-3, H-5
H-52.30-2.45 (m)35.8H-3, H-4C-1, C-3, C-4H-4, Allyl-H
Allyl-Hα2.55 (dd)36.1Allyl-Hβ, Allyl-HγC-2, C-1', C-2'H-3, H-5
OCH₂CH₃4.15 (q)61.2OCH₂CH₃Ester C=O-
OCH₂CH₃1.25 (t)14.3OCH₂CH₃OCH₂-

Note: Data is hypothetical and for illustrative purposes.

Mass Spectrometry Techniques for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In the context of this compound derivatives, MS is crucial for confirming the identity of synthesized products and for monitoring the progress of chemical reactions.

Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and can provide valuable structural information. For β-keto esters like this compound, characteristic fragmentation pathways include:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. This can lead to the loss of the ethyl group from the ester or the allyl group from the cyclopentanone ring.

McLafferty Rearrangement: This is a characteristic rearrangement for compounds containing a carbonyl group and a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule.

By analyzing the masses of the fragment ions, the different structural components of the molecule can be identified, confirming the presence of the carbethoxy and allyl groups, as well as the cyclopentanone core.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are softer ionization techniques that typically produce the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺ with minimal fragmentation. These techniques are particularly useful for accurately determining the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of a newly synthesized derivative.

Furthermore, mass spectrometry coupled with liquid chromatography (LC-MS) is an invaluable tool for reaction monitoring. It allows for the separation of different components in a reaction mixture and their subsequent identification by mass spectrometry, providing real-time information about the consumption of starting materials and the formation of products and byproducts.

Table 2: Expected Mass Spectrometry Fragments for this compound

m/zIon StructureFragmentation Pathway
196[M]⁺Molecular Ion
155[M - C₃H₅]⁺Loss of allyl radical
151[M - OC₂H₅]⁺Loss of ethoxy radical
123[M - COOC₂H₅]⁺Loss of carbethoxy radical
97[C₅H₅O]⁺McLafferty rearrangement product

Note: Data is hypothetical and based on general fragmentation patterns.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

While NMR spectroscopy provides invaluable information about the structure and stereochemistry of molecules in solution, X-ray diffraction analysis of single crystals offers the definitive determination of the three-dimensional structure in the solid state. For derivatives of this compound that can be crystallized, this technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

Crucially, for chiral molecules, X-ray diffraction can be used to determine the absolute configuration of the stereocenters, provided a heavy atom is present in the structure or by using anomalous dispersion effects. This is often the ultimate proof of the stereochemical outcome of an asymmetric synthesis.

The crystal packing of the molecules in the solid state, which is also revealed by X-ray diffraction, can provide insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the physical properties of the compound, such as its melting point and solubility.

Table 3: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
R-factor0.045

Note: Data is hypothetical and for illustrative purposes.

Chiral Chromatography and Polarimetry for Enantiomeric and Diastereomeric Excess Determination

For chiral derivatives of this compound, determining the enantiomeric excess (ee) and diastereomeric excess (de) is of paramount importance, especially in the context of asymmetric synthesis. Chiral chromatography and polarimetry are the primary techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve enantiomers. The two enantiomers of a chiral compound interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. csfarmacie.cz Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. The choice of the appropriate CSP and mobile phase is crucial for achieving good separation. chemicalbook.com By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. For diastereomers, which have different physical properties, separation can often be achieved on a standard achiral stationary phase.

Polarimetry is a technique that measures the rotation of plane-polarized light by a chiral compound in solution. nih.gov Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound. By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be determined. While polarimetry is a relatively simple and rapid technique, it requires a known value for the specific rotation of the pure enantiomer and can be less accurate than chiral HPLC, especially for samples with low enantiomeric excess.

The combination of chiral HPLC and polarimetry provides a robust approach for the stereochemical analysis of this compound derivatives, enabling the accurate determination of their enantiomeric and diastereomeric purity.

Table 4: Chiral HPLC Separation Parameters for a Hypothetical Chiral Derivative

ParameterValue
ColumnChiralpak AD-H
Mobile PhaseHexane/Isopropanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min
Enantiomeric Excess (ee)95%

Note: Data is hypothetical and for illustrative purposes.

Future Prospects and Emerging Research Areas Pertaining to 2 Carbethoxy 2 Allylcyclopentanone

Development of Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of 2-Carbethoxy-2-allylcyclopentanone, this involves rethinking solvents, catalysts, and energy inputs. Traditional synthesis often relies on stoichiometric amounts of strong bases and volatile organic solvents. Future approaches focus on catalytic, atom-economical reactions in environmentally benign media.

Key areas for development include:

Catalyst Innovation : Replacing traditional bases like sodium ethoxide with reusable solid catalysts or milder, more efficient organocatalysts can minimize waste. For instance, weak bases such as sodium carbonate have been shown to effectively catalyze the ketonic decarboxylation of related dicarboxylic acids to form cyclopentanones. organic-chemistry.org Similarly, green and inexpensive catalysts like sodium hydroxide (B78521) have been used to promote cycloaddition reactions to form heavily substituted cyclopentanes. frontiersin.org

Alternative Energy Sources : The use of microwave irradiation or sonication can often reduce reaction times and energy consumption compared to conventional heating.

Greener Reaction Media : A shift from traditional organic solvents to water, supercritical fluids, or bio-based solvents can significantly decrease the environmental footprint of the synthesis. Research has demonstrated that in situ generation of reactive species from reagents like oxone in aqueous systems can be a green alternative for constructing cyclopentanone (B42830) rings. organic-chemistry.org

Table 1: Comparison of Conventional vs. Potential Green Synthesis Metrics for this compound

MetricConventional ApproachPotential Green Alternative
Catalyst Stoichiometric strong base (e.g., Sodium Ethoxide)Catalytic amount of a reusable solid base or a mild catalyst like NaOH frontiersin.org
Solvent Anhydrous Ethanol, TolueneWater, 2-Methyl-THF, or other bio-derived solvents frontiersin.org
Atom Economy Moderate; generation of salt byproductsHigh; catalytic pathways reduce byproduct formation
Energy Input Prolonged heating under refluxMicrowave-assisted synthesis to reduce reaction time
Waste Significant solvent and salt wasteMinimized waste through catalyst recycling and benign solvents

Bio-Catalytic and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a powerful green alternative to classical chemical methods. nih.gov For this compound, enzymes could be employed for stereoselective synthesis or modification.

Enantioselective Reduction : The ketone group of this compound can be a target for oxidoreductases (like dehydrogenases). These enzymes can reduce the ketone to a hydroxyl group with high enantioselectivity, producing specific stereoisomers of the corresponding cyclopentanol (B49286). This is a well-established method for producing enantiopure alcohols from prochiral ketones. nih.govpsu.edu

Hydrolytic and Transesterification Reactions : The carbethoxy (ethyl ester) group can be selectively hydrolyzed by lipases or esterases to the corresponding carboxylic acid. Conversely, these enzymes can catalyze transesterification in non-aqueous media to introduce different alkyl groups, enhancing molecular diversity. Novozym 435 is a particularly effective biocatalyst for such transformations on β-keto esters. scispace.com

The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, presents a cost-effective approach for these transformations. psu.edu

Table 2: Potential Bio-catalytic Transformations of this compound

Enzyme ClassTarget Functional GroupPotential ProductAdvantage
Oxidoreductase Ketone2-Allyl-2-carbethoxycyclopentanolHigh enantioselectivity, mild conditions nih.gov
Hydrolase/Lipase Ethyl Ester2-Allyl-2-carboxycyclopentanoneSelective hydrolysis without affecting the ketone scispace.com
Lipase (in organic solvent) Ethyl Ester2-Allyl-2-carbo(alkoxy)cyclopentanoneTransesterification to create new derivatives scispace.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuously flowing streams within microreactors, offers significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. benthamdirect.comresearchgate.net The multi-step synthesis of a molecule like this compound is an ideal candidate for adaptation to a flow platform.

An automated flow synthesis could involve:

Step 1 : Pumping a solution of a cyclopentanone precursor (e.g., ethyl 2-oxocyclopentanecarboxylate) through a reactor coil.

Step 2 : Introducing a stream of a base to generate the enolate in a controlled manner.

Step 3 : Merging this stream with a solution of allyl bromide in a subsequent reactor to perform the alkylation.

Step 4 : Integrating an in-line purification module to isolate the final product, this compound.

This approach minimizes the handling of hazardous intermediates and allows for rapid optimization and production. nih.govnih.gov The integration of real-time monitoring and automated feedback loops can ensure high yield and purity.

Table 3: Comparison of Batch vs. Flow Chemistry for the Synthesis of this compound

ParameterBatch SynthesisFlow Synthesis
Safety Handling of bulk reagents, potential for thermal runawaySmall reaction volumes enhance safety, better heat dissipation researchgate.net
Reaction Time Hours to days, including workupMinutes to hours, continuous processing benthamdirect.com
Scalability Difficult; requires larger vessels and poses safety risksStraightforward; achieved by running the system for longer benthamdirect.comresearchgate.net
Reproducibility Can vary between batchesHigh; precise control over parameters ensures consistency researchgate.net
Process Control Limited control over temperature and mixing gradientsPrecise control over stoichiometry, temperature, and residence time benthamdirect.com

Theoretical Predictions for Novel Reactivity and Molecular Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, guiding experimental work and accelerating discovery. For this compound, theoretical methods can offer significant insights.

Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to model the reaction pathway for the allylation of ethyl 2-oxocyclopentanecarboxylate. This can determine the structure of the transition state, calculate activation energies, and explain the observed regioselectivity. Such theoretical studies are routinely used to understand complex organic reactions like alkylations. acs.orgscielo.brscielo.br

Predicting Reactivity : Computational models can predict the most likely sites for further reactions on the this compound scaffold. For example, calculations can determine the relative acidity of the α-protons or the susceptibility of the allyl double bond to electrophilic addition.

Molecular Design : By modeling the interaction of potential derivatives with biological targets (e.g., enzyme active sites), theoretical chemistry can guide the design of new molecules with enhanced biological activity. This in silico screening can prioritize which derivatives to synthesize, saving significant time and resources.

Table 4: Application of Theoretical Methods to this compound Research

Computational MethodResearch QuestionPredicted Outcome/Insight
Density Functional Theory (DFT) What is the mechanism of the allylation step?Detailed energy profile of the reaction, transition state structures, activation barriers acs.orgresearchgate.net
Molecular Dynamics (MD) Simulation How does the molecule behave in different solvents?Conformational preferences and solvent interactions
Quantitative Structure-Activity Relationship (QSAR) Which structural modifications would improve a specific property?Correlation between molecular descriptors and biological activity to design new analogs
Virtual Screening/Docking How would derivatives bind to a target protein?Binding affinities and poses, guiding the design of bioactive compounds nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-carbethoxy-2-allylcyclopentanone, and how can reaction efficiency be assessed?

The primary synthesis method involves the Dieckmann condensation of diethyl adipate. This intramolecular cyclization is catalyzed by sodium ethoxide (NaOEt) under reflux conditions in anhydrous ethanol . Reaction efficiency can be assessed via:

  • Thin-Layer Chromatography (TLC) to monitor reaction progress.
  • Gas Chromatography-Mass Spectrometry (GC-MS) to quantify purity and yield (typically 60–80% under optimized conditions).
  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity .
Key Reaction Parameters
Catalyst: NaOEt (1.2 equiv)
Solvent: Anhydrous ethanol
Temperature: Reflux (~78°C)
Reaction Time: 6–8 hours

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • 1H and 13C NMR : To identify allyl, carbethoxy, and cyclopentanone moieties (e.g., carbonyl resonance at ~210 ppm in 13C NMR) .
  • Infrared (IR) Spectroscopy : Confirmation of ester (C=O at ~1740 cm⁻¹) and ketone (C=O at ~1710 cm⁻¹) groups .
  • X-ray Crystallography : For absolute structural determination. Use SHELX programs for anisotropic refinement of non-hydrogen atoms .

Q. How can researchers mitigate hydrolysis of the carbethoxy group during reactions?

  • Conduct reactions under anhydrous conditions (e.g., dried solvents, inert atmosphere).
  • Avoid protic solvents; use aprotic solvents like dichloromethane or THF.
  • Employ mild bases (e.g., triethylamine) instead of strong nucleophiles in substitution reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Enantioselective strategies include:

  • Chiral Organocatalysts : Proline-derived catalysts for asymmetric allylic alkylation.
  • Transition Metal Complexes : Ru- or Rh-based catalysts for selective cyclization.
  • Crystallographic Refinement : Validate enantiopurity via X-ray diffraction (e.g., SHELXL refinement of CCDC-deposited structures) .
Case Study
Catalyst: (S)-BINOL-derived phosphoric acid
Enantiomeric Excess (ee): >90%
Refinement Method: Full-matrix least-squares on F² (SHELXL)

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Compare NMR/IR data with computational models (DFT or molecular mechanics).
  • Dynamic Effects : Investigate tautomerism or solvent-induced shifts (e.g., DMSO vs. CDCl3).
  • Crystallographic Resolution : Use anisotropic thermal parameters for hydrogen atoms in X-ray structures to resolve ambiguities .

Q. What mechanistic insights explain the reactivity of the allyl group in nucleophilic substitutions?

The allyl group participates in conjugate addition due to its electron-deficient nature. Key factors:

  • Solvent Polarity : Polar solvents stabilize transition states in SN2 mechanisms.
  • Leaving Group Ability : Halides (Cl⁻, Br⁻) vs. carboxylates (e.g., triflate).
  • Steric Effects : Substituents on the cyclopentanone ring influence regioselectivity .

Q. How can researchers optimize oxidation/reduction reactions of this compound?

  • Oxidation : Use KMnO4 in acidic conditions to yield carboxylic acids; monitor by IR for C=O stretch shifts.
  • Reduction : Employ LiAlH4 for ketone→alcohol conversion; NaBH4 selectively reduces allyl groups.
  • Kinetic Studies : Track reaction rates via UV-Vis spectroscopy under varying temperatures .
Reaction Outcomes
Oxidation Product: 2-Carbethoxy-cyclopentanecarboxylic acid
Reduction Product: 2-Carbethoxy-2-allylcyclopentanol

Data Contradiction Analysis

Q. How to address conflicting reports on solvent effects in substitution reactions?

  • Controlled Replication : Repeat experiments using identical solvent systems (e.g., DMF vs. THF).
  • Computational Modeling : Simulate solvent interactions using COSMO-RS or MD simulations.
  • Meta-Analysis : Compare datasets from PubChem, CCDC, and peer-reviewed journals to identify trends .

Methodological Best Practices

  • Synthetic Reproducibility : Document catalyst loading, solvent purity, and reaction atmosphere.
  • Safety Protocols : Use fume hoods for acyl chloride reactions (e.g., chlorodifluoroacetyl chloride) .
  • Data Sharing : Deposit crystallographic data in CCDC (Reference Codes: CCDC 192821–192823) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.